2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18781369
InChI: InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3
SMILES:
Molecular Formula: C12H14BF2IO2
Molecular Weight: 365.95 g/mol

2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18781369

Molecular Formula: C12H14BF2IO2

Molecular Weight: 365.95 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C12H14BF2IO2
Molecular Weight 365.95 g/mol
IUPAC Name 2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3
Standard InChI Key SYMZTUYHQSMEGF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₄BF₂IO₂, with a molecular weight of 365.95 g/mol . Its IUPAC name is 2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its structure features:

  • A 1,3,2-dioxaborolane core (pinacol boronate).

  • A 2,6-difluoro-3-iodophenyl substituent, providing electrophilic sites for cross-coupling .

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 7.46–7.49 (m, 1H), 7.09–7.13 (m, 1H), 1.35 (s, 12H) .

  • ¹¹B NMR: δ 30.0 .

Synthesis and Optimization

General Synthetic Routes

The compound is synthesized via Miyaura borylation, involving halogen-lithium exchange followed by boronate esterification .

Representative Procedure :

  • Halogen-Lithium Exchange:

    • A brominated precursor (e.g., 1-bromo-4-chloro-2,5-difluorobenzene) is treated with isopropylmagnesium chloride in THF at −10°C.

    • Example yield: 72.3% after 1 h at −10°C .

  • Boronate Esterification:

    • The aryl lithium intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    • Purification via column chromatography (ethyl acetate/hexane) yields the product .

Optimization Challenges:

  • Temperature Sensitivity: Reactions require strict control (−10°C to 0°C) to minimize deborylation .

  • Solvent Choice: THF is preferred for its ability to stabilize Grignard intermediates .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This boronic ester is pivotal in forming biaryl structures, a cornerstone of drug discovery .

Key Advantages:

  • Iodine Retention: The 3-iodo substituent allows sequential functionalization via Sonogashira or Heck reactions .

  • Steric Protection: The pinacol group enhances stability during storage and handling .

Case Study:

  • Coupling with 5-bromo-1,10-phenanthroline yields luminescent complexes for OLEDs .

PropertyValueSource
Boiling Point342.2 ± 42.0°C (est.)
LogP (Consensus)3.02
Solubility1.15–1.68 mg/mL in DCM

Future Directions

Medicinal Chemistry

  • Targeted Drug Delivery: Exploit the iodine moiety for radiolabeling in imaging agents .

  • Proteolysis-Targeting Chimeras (PROTACs): Boronic esters enable reversible protein binding .

Materials Science

  • Luminescent Polymers: Integration into π-conjugated systems for optoelectronic devices .

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